![molecular formula C9H15ClO4S B2839380 (2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride CAS No. 2138278-75-6](/img/structure/B2839380.png)

(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

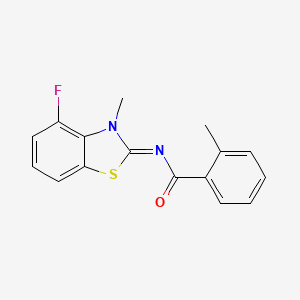

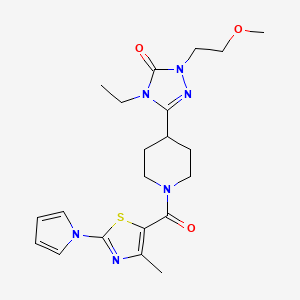

“(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2138278-75-6 . It has a molecular weight of 254.73 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15ClO4S/c10-15(11,12)6-8-5-9(7-14-8)1-3-13-4-2-9/h8H,1-7H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Versatile Protecting and Activating Group for Amine Synthesis

The compound has been utilized as a versatile sulfonating agent for amines, demonstrating ease of use and excellent yields. It acts as a protecting and activating group for primary and secondary amines, showing stability under basic and reductive conditions and can be removed by heating in an aqueous solution of trifluoroacetic acid. This highlights its role in facilitating complex synthesis processes, including alkylation under Mitsunobu conditions (Sakamoto et al., 2006).

Stereospecific Synthesis of Organic Compounds

The reduction of steroidal spiroacetal methanesulfonate derivatives containing the 1,6-dioxaspiro[4.5]decan-10-yl ring system has been reported to promote new rearrangements to give steroidal 1,6-dioxadecalin derivatives or 2,2'-linked ditetrahydrofuran derivatives. This indicates its potential in the stereospecific synthesis of complex organic molecules (Betancor et al., 1998).

Enantioselective Synthesis of Bicyclic β-Lactones

Organocatalytic enantioselective synthesis involving this compound demonstrates its role in the creation of bicyclic β-lactones, crucial intermediates for various pharmaceutical applications. The process involves nucleophile-catalyzed aldol-lactonization (NCAL), highlighting its significance in the synthesis of activated aldol products (Nguyen et al., 2012).

Synthesis of Liquid Crystals and Insecticides

1,4-Dioxaspiro[4.5]decan-8-one, a derivative of the focal compound, serves as an exceedingly useful bifunctional synthetic intermediate used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane demonstrates the compound's utility in producing materials with significant industrial applications (Feng-bao, 2006).

Electrocatalysis and Battery Technologies

In the field of electrochemistry, methanesulfonyl chloride, a related compound, has been used to study the electrochemical properties of vanadium pentoxide films in ionic liquids. Such research underpins developments in energy storage technologies, demonstrating the broader implications of using methanesulfonyl derivatives in scientific research (Su et al., 2001).

Safety and Hazards

properties

IUPAC Name |

2,8-dioxaspiro[4.5]decan-3-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO4S/c10-15(11,12)6-8-5-9(7-14-8)1-3-13-4-2-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWFFWUXBDTAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(OC2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)

![ethyl 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2839309.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2839311.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2839315.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2839319.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)